molecular formula C22H20Cl3N3OS B12006399 2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide

2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide

Cat. No.: B12006399
M. Wt: 480.8 g/mol
InChI Key: FCGKYYPMEJTENP-UHFFFAOYSA-N
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Description

2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide is a complex organic compound with a unique structure that includes a naphthyl group, a trichloroethyl group, and a carbonothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the naphthyl intermediate: This step involves the reaction of naphthalene with suitable reagents to introduce functional groups.

    Introduction of the trichloroethyl group: This step involves the reaction of the intermediate with trichloroacetyl chloride under controlled conditions.

    Formation of the carbonothioyl group: This step involves the reaction of the intermediate with carbon disulfide and a suitable amine, such as 4-methylphenylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H20Cl3N3OS

Molecular Weight

480.8 g/mol

IUPAC Name

2-naphthalen-1-yl-N-[2,2,2-trichloro-1-[(4-methylphenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C22H20Cl3N3OS/c1-14-9-11-17(12-10-14)26-21(30)28-20(22(23,24)25)27-19(29)13-16-7-4-6-15-5-2-3-8-18(15)16/h2-12,20H,13H2,1H3,(H,27,29)(H2,26,28,30)

InChI Key

FCGKYYPMEJTENP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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